molecular formula C18H20N4O3S B2604163 4-[(3-{[(5-Methylpyrimidin-2-yl)oxy]methyl}piperidin-1-yl)sulfonyl]benzonitrile CAS No. 2380067-46-7

4-[(3-{[(5-Methylpyrimidin-2-yl)oxy]methyl}piperidin-1-yl)sulfonyl]benzonitrile

Cat. No.: B2604163
CAS No.: 2380067-46-7
M. Wt: 372.44
InChI Key: QZDHNQCUDFGMBO-UHFFFAOYSA-N
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Description

4-[(3-{[(5-Methylpyrimidin-2-yl)oxy]methyl}piperidin-1-yl)sulfonyl]benzonitrile is a complex organic compound that features a benzonitrile core substituted with a sulfonyl group and a piperidinyl moiety linked to a methylpyrimidinyl ether

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(3-{[(5-Methylpyrimidin-2-yl)oxy]methyl}piperidin-1-yl)sulfonyl]benzonitrile typically involves multiple steps, starting from readily available precursors. One common route includes the following steps:

    Formation of the Piperidinyl Intermediate: The piperidinyl moiety is synthesized by reacting piperidine with a suitable alkylating agent under basic conditions.

    Attachment of the Methylpyrimidinyl Ether: The piperidinyl intermediate is then reacted with 5-methylpyrimidine-2-ol in the presence of a base to form the methylpyrimidinyl ether linkage.

    Sulfonylation: The resulting compound is then sulfonylated using a sulfonyl chloride reagent in the presence of a base to introduce the sulfonyl group.

    Formation of the Benzonitrile Core: Finally, the benzonitrile core is introduced through a nucleophilic substitution reaction, completing the synthesis of the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

4-[(3-{[(5-Methylpyrimidin-2-yl)oxy]methyl}piperidin-1-yl)sulfonyl]benzonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be employed to reduce the nitrile group to an amine or other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.

    Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce primary amines.

Scientific Research Applications

4-[(3-{[(5-Methylpyrimidin-2-yl)oxy]methyl}piperidin-1-yl)sulfonyl]benzonitrile has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, facilitating the construction of diverse chemical libraries.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 4-[(3-{[(5-Methylpyrimidin-2-yl)oxy]methyl}piperidin-1-yl)sulfonyl]benzonitrile depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, inhibiting its activity or modulating its function. The molecular targets and pathways involved would vary based on the specific biological context and the modifications made to the compound.

Comparison with Similar Compounds

Similar Compounds

    4-[(3-{[(5-Methylpyrimidin-2-yl)oxy]methyl}piperidin-1-yl)sulfonyl]benzonitrile: shares similarities with other sulfonyl benzonitrile derivatives and piperidinyl methylpyrimidine compounds.

  • **N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-(

Properties

IUPAC Name

4-[3-[(5-methylpyrimidin-2-yl)oxymethyl]piperidin-1-yl]sulfonylbenzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O3S/c1-14-10-20-18(21-11-14)25-13-16-3-2-8-22(12-16)26(23,24)17-6-4-15(9-19)5-7-17/h4-7,10-11,16H,2-3,8,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZDHNQCUDFGMBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(N=C1)OCC2CCCN(C2)S(=O)(=O)C3=CC=C(C=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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